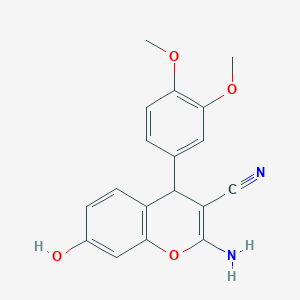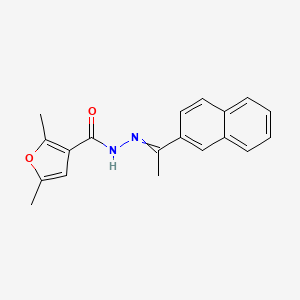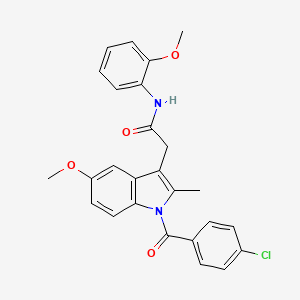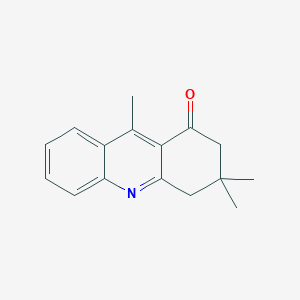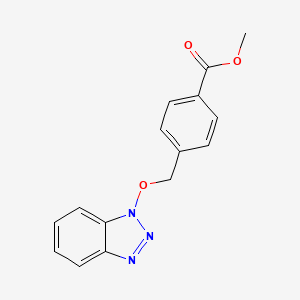![molecular formula C17H13FN2O2S3 B10805429 N-(4-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B10805429.png)
N-(4-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a thiazolidinone core, a fluorophenyl group, and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a thiazolidinone derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazolidinone ring.
Substitution: The fluorophenyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can interact with active sites in proteins, potentially inhibiting their function. The fluorophenyl and thiophene groups may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
- N-(4-bromophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Uniqueness
N-(4-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its pharmacokinetic properties, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C17H13FN2O2S3 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C17H13FN2O2S3/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)23)10-13-2-1-9-24-13/h1-6,9-10H,7-8H2,(H,19,21) |
Clave InChI |
DYZPVAKLKCOZQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B10805348.png)
![1-(2-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B10805352.png)
![2-[[5-(4-Bromophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10805353.png)
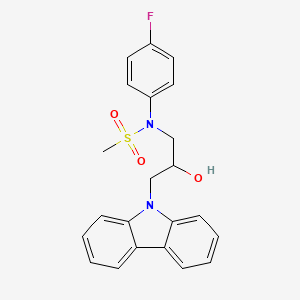
![5-[[4-(Dimethylamino)phenyl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805366.png)
![N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B10805374.png)
![5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805381.png)
